molecular formula C7H6ClN3 B12950599 2-(3-Amino-6-chloropyridin-2-yl)acetonitrile

2-(3-Amino-6-chloropyridin-2-yl)acetonitrile

Cat. No.: B12950599
M. Wt: 167.59 g/mol
InChI Key: VPUFWBXIVDLOEA-UHFFFAOYSA-N
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Description

2-(3-Amino-6-chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and an acetonitrile group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-6-chloropyridin-2-yl)acetonitrile typically involves the chlorination of 2-amino-3-pyridineacetonitrile. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-6-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products

    Substitution: Formation of 2-(3-Amino-6-substituted-pyridin-2-yl)acetonitrile.

    Oxidation: Formation of 2-(3-Nitro-6-chloropyridin-2-yl)acetonitrile.

    Reduction: Formation of 2-(3-Amino-6-chloropyridin-2-yl)ethylamine.

Scientific Research Applications

2-(3-Amino-6-chloropyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-6-chloropyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-pyridineacetonitrile: Similar structure but lacks the amino group.

    3-Amino-2-chloropyridine: Similar structure but lacks the acetonitrile group.

    2-(6-Chloropyridin-3-yl)acetonitrile: Similar structure but lacks the amino group.

Uniqueness

2-(3-Amino-6-chloropyridin-2-yl)acetonitrile is unique due to the presence of both the amino and acetonitrile groups on the pyridine ring

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-(3-amino-6-chloropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H6ClN3/c8-7-2-1-5(10)6(11-7)3-4-9/h1-2H,3,10H2

InChI Key

VPUFWBXIVDLOEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)CC#N)Cl

Origin of Product

United States

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